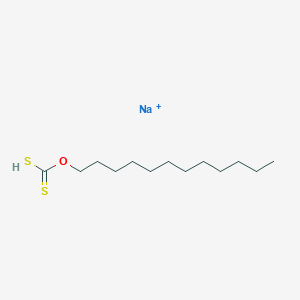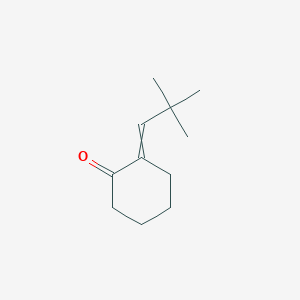
2-(2,2-Dimethylpropylidene)cyclohexan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,2-Dimethylpropylidene)cyclohexan-1-one is an organic compound with the molecular formula C11H18O It is a derivative of cyclohexanone, characterized by the presence of a 2,2-dimethylpropylidene group attached to the cyclohexane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Dimethylpropylidene)cyclohexan-1-one can be achieved through several methods:
Aldol Condensation: One common method involves the aldol condensation of cyclohexanone with 2,2-dimethylpropanal under basic conditions. The reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide and is carried out at elevated temperatures.
Grignard Reaction: Another approach involves the reaction of cyclohexanone with a Grignard reagent derived from 2,2-dimethylpropyl bromide. This reaction is conducted in anhydrous ether or tetrahydrofuran as the solvent, followed by acidic workup to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale aldol condensation processes, utilizing continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
化学反应分析
Types of Reactions
2-(2,2-Dimethylpropylidene)cyclohexan-1-one undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound to its corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon, with reagents like organolithium or organomagnesium compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride in ether.
Substitution: Organolithium reagents in anhydrous ether, Grignard reagents in tetrahydrofuran.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted cyclohexanones depending on the nucleophile used.
科学研究应用
2-(2,2-Dimethylpropylidene)cyclohexan-1-one has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a model substrate in biochemical assays.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
作用机制
The mechanism of action of 2-(2,2-Dimethylpropylidene)cyclohexan-1-one involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, influencing their activity and function.
Pathways Involved: It may modulate metabolic pathways, signal transduction cascades, and gene expression, leading to diverse biological effects.
相似化合物的比较
Similar Compounds
Cyclohexanone: A simpler ketone with a similar cyclohexane ring structure but lacking the 2,2-dimethylpropylidene group.
2-Cyclohexen-1-one: An enone with a double bond in the cyclohexane ring, offering different reactivity and applications.
4,4-Dimethyl-2-cyclohexen-1-one: A structurally related compound with two methyl groups at the 4-position and a double bond in the ring.
Uniqueness
2-(2,2-Dimethylpropylidene)cyclohexan-1-one is unique due to the presence of the 2,2-dimethylpropylidene group, which imparts distinct steric and electronic properties. This uniqueness influences its reactivity, making it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
属性
CAS 编号 |
72653-54-4 |
|---|---|
分子式 |
C11H18O |
分子量 |
166.26 g/mol |
IUPAC 名称 |
2-(2,2-dimethylpropylidene)cyclohexan-1-one |
InChI |
InChI=1S/C11H18O/c1-11(2,3)8-9-6-4-5-7-10(9)12/h8H,4-7H2,1-3H3 |
InChI 键 |
VAQDXVVMOPZSRH-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C=C1CCCCC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


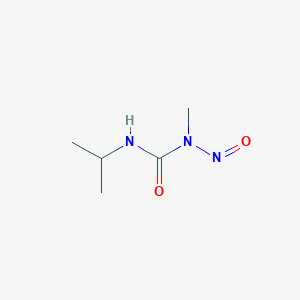
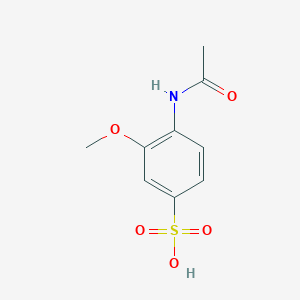
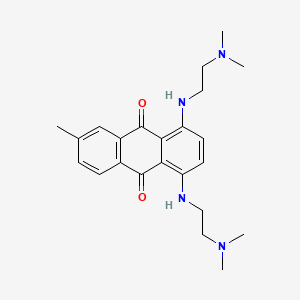
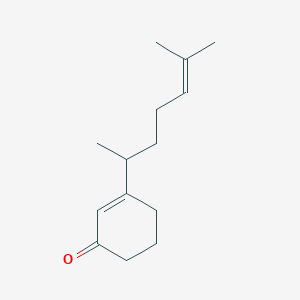

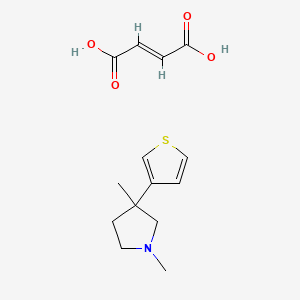
![3-[(4-Chlorophenyl)selanyl]prop-2-enal](/img/structure/B14455667.png)
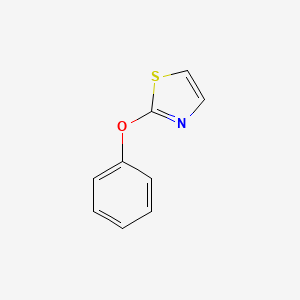
![4-[3-(4-Chlorophenyl)acryloyl]benzoic acid](/img/structure/B14455683.png)
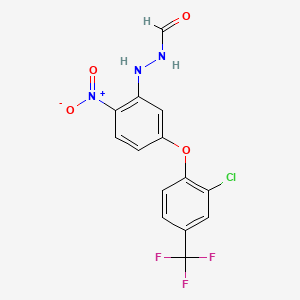
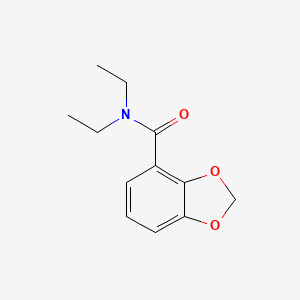
![Acetamide, N-[5-[(3-chloro-2-propenyl)(2-cyanoethyl)amino]-2-[(4-cyano-3-methyl-5-isothiazolyl)azo]phenyl]-](/img/structure/B14455692.png)

